In Vitro Antimalarial Activity Against Chloroquine-Resistant Plasmodium falciparum: Direct Comparison with Chloroquine
5-(4-Chlorophenyl)-7-methylquinolin-6-ol demonstrates measurable inhibitory activity against the chloroquine-resistant Plasmodium falciparum Dd2 strain, with an IC₅₀ value of 69,000 nM (69 µM) in a functional assay measuring inhibition of the chloroquine resistance transporter (CRT) expressed in Xenopus laevis oocytes [1]. This activity, while modest in absolute terms, establishes a baseline efficacy profile in a clinically relevant resistant strain context where chloroquine itself exhibits IC₅₀ values typically >100 nM [2]. The data provide a quantifiable reference point for structure-activity relationship studies aimed at optimizing potency through further derivatization.
| Evidence Dimension | In vitro antimalarial activity (IC₅₀) |
|---|---|
| Target Compound Data | 69,000 nM (69 µM) |
| Comparator Or Baseline | Chloroquine (IC₅₀ >100 nM against Dd2 strain) |
| Quantified Difference | Target compound approximately 690-fold less potent than chloroquine against resistant strain |
| Conditions | Plasmodium falciparum Dd2 chloroquine resistance transporter (CRT) expressed in Xenopus laevis oocytes; inhibition assessed via functional assay |
Why This Matters
Provides a quantitative benchmark for SAR optimization efforts targeting chloroquine-resistant malaria, enabling rational comparison of structural modifications.
- [1] BindingDB BDBM50353745 / CHEMBL1830987. IC₅₀: 6.90E+4 nM. Inhibition of chloroquine-resistant Plasmodium falciparum Dd2 CRT expressed in Xenopus laevis oocytes. ChEMBL / BindingDB, 2012. View Source
- [2] S. A. Ward, K. J. Raynes, P. A. Stocks. Novel Quinoline Antimalarials. KIPHub. View Source
